Tribenzyl citrate

Description

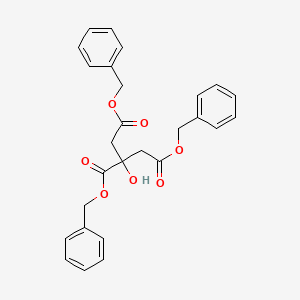

Structure

3D Structure

Properties

CAS No. |

631-25-4 |

|---|---|

Molecular Formula |

C27H26O7 |

Molecular Weight |

462.5 g/mol |

IUPAC Name |

tribenzyl 2-hydroxypropane-1,2,3-tricarboxylate |

InChI |

InChI=1S/C27H26O7/c28-24(32-18-21-10-4-1-5-11-21)16-27(31,26(30)34-20-23-14-8-3-9-15-23)17-25(29)33-19-22-12-6-2-7-13-22/h1-15,31H,16-20H2 |

InChI Key |

VYLZSGQQVHTICN-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)COC(=O)CC(CC(=O)OCC2=CC=CC=C2)(C(=O)OCC3=CC=CC=C3)O |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CC(CC(=O)OCC2=CC=CC=C2)(C(=O)OCC3=CC=CC=C3)O |

Other CAS No. |

631-25-4 |

Origin of Product |

United States |

Foundational & Exploratory

"tribenzyl citrate" synthesis from citric acid and benzyl alcohol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of tribenzyl citrate from citric acid and benzyl alcohol. The document details the underlying chemical reaction, experimental protocols, and purification methods, supported by quantitative data and process visualizations to facilitate understanding and replication in a laboratory setting.

Introduction

This compound is a tri-ester of citric acid and benzyl alcohol. It finds applications in various fields, including as a non-toxic plasticizer and as a component in pharmaceutical formulations. The synthesis primarily involves the esterification of citric acid with benzyl alcohol. This guide will explore the key aspects of this chemical transformation.

Chemical Reaction Pathway

The synthesis of this compound is a classic Fischer-Speier esterification reaction. In this reaction, the three carboxylic acid groups of citric acid react with the hydroxyl group of benzyl alcohol in the presence of an acid catalyst to form the corresponding ester, this compound, and water as a byproduct. The reaction is reversible and typically requires elevated temperatures and the removal of water to drive the equilibrium towards the product side.

Caption: Reaction pathway for the synthesis of this compound.

Experimental Protocols

While specific literature on this compound synthesis is limited, a general methodology can be derived from patents and related citrate ester synthesis procedures. The following protocol is based on the synthesis of citrate esters and can be adapted for this compound.

Materials and Equipment

-

Reactants: Citric acid (anhydrous or monohydrate), Benzyl alcohol

-

Catalyst: p-Toluenesulfonic acid (p-TSA), sulfuric acid, or a solid acid catalyst.

-

Solvent (for water removal): Toluene or cyclohexane (optional, as benzyl alcohol can also act as a water entrainer at its boiling point).

-

Neutralizing agent: Sodium carbonate solution (e.g., 3-5% w/v).

-

Drying agent: Anhydrous sodium sulfate or magnesium sulfate.

-

Equipment: Round-bottom flask, Dean-Stark apparatus or soxhlet extractor with a drying agent, reflux condenser, heating mantle with a magnetic stirrer, separatory funnel, rotary evaporator.

Synthesis Procedure

A patented method for synthesizing this compound involves the direct esterification of citric acid with benzyl alcohol at elevated temperatures.[1]

-

Reaction Setup: In a three-necked flask equipped with a stirrer, a reflux condenser, and a water separator (like a Dean-Stark trap), 28g of citric acid monohydrate and 70g of benzyl alcohol are added.[1]

-

Esterification: The mixture is heated in an oil bath to 180°C and stirred for 8 hours.[1] Water produced during the reaction is continuously removed.

-

Removal of Excess Reactant: After the reaction is complete, excess benzyl alcohol is distilled off under reduced pressure at a temperature of 185°C.[1]

-

Purification: The resulting oily product is dissolved in hot absolute ethanol and allowed to stand for several hours to crystallize. The crystals of this compound are then collected by suction filtration and dried.[1] This process yields a white solid with a melting point of 50-51°C and a yield of 93%.[1]

Quantitative Data Summary

The following table summarizes the reaction conditions and outcomes for the synthesis of this compound as described in the available literature.

| Parameter | Value | Reference |

| Reactants | ||

| Citric Acid Monohydrate | 28 g | [1] |

| Benzyl Alcohol | 70 g | [1] |

| Reaction Conditions | ||

| Temperature | 180 °C | [1] |

| Reaction Time | 8 hours | [1] |

| Purification | ||

| Excess Benzyl Alcohol Removal | 185 °C (under reduced pressure) | [1] |

| Recrystallization Solvent | Absolute Ethanol | [1] |

| Product Characteristics | ||

| Yield | 93% | [1] |

| Appearance | White solid | [1] |

| Melting Point | 50-51 °C | [1] |

Catalysts for Citrate Ester Synthesis

A variety of catalysts can be employed for the synthesis of citrate esters. While the direct synthesis of this compound has been reported without an explicit catalyst (autocatalysis at high temperature), other catalysts are commonly used for similar esterifications to improve reaction rates and yields. These include:

-

Homogeneous Acid Catalysts:

-

Heterogeneous (Solid) Acid Catalysts:

-

Ion-exchange resins (e.g., Amberlyst-15): Allow for easy separation from the reaction mixture and can be reused.[4]

-

Supported Zirconium Sulfate: A solid superacid catalyst.

-

Mesoporous molecular sieves: Can provide high catalytic activity and selectivity.[5]

-

Polypyrrolyl solid acid: A reusable catalyst with high yield and good selectivity.[3]

-

The choice of catalyst can influence reaction conditions, product purity, and the overall environmental impact of the process.

General Experimental and Purification Workflow

The following diagram illustrates a general workflow for the synthesis and purification of citrate esters, which is applicable to this compound.

Caption: General workflow for this compound synthesis.

Conclusion

The synthesis of this compound from citric acid and benzyl alcohol is a straightforward esterification process. The key to achieving high yields is the effective removal of water and the use of appropriate reaction temperatures. While a non-catalyzed, high-temperature method has been reported, the use of various acid catalysts can offer milder reaction conditions and easier purification. The provided protocols and data serve as a valuable resource for researchers and professionals in the field of chemical synthesis and drug development. Further optimization of catalysts and reaction conditions may lead to even more efficient and environmentally friendly production methods.

References

- 1. CN101696223A - Synthesis method of citric acid phosphoric acid ester - Google Patents [patents.google.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. CN104529774B - The preparation method of a kind of tributyl citrate - Google Patents [patents.google.com]

- 4. Features of triamyl citrate synthesis | Shiryaeva | Fine Chemical Technologies [finechem-mirea.ru]

- 5. CN1762969A - A kind of method using mesoporous molecular sieve as catalyst to prepare tributyl citrate - Google Patents [patents.google.com]

tribenzyl citrate chemical properties and structure

This technical guide provides a detailed overview of the chemical properties, structure, and relevant experimental procedures for tribenzyl citrate. The information is intended for researchers, scientists, and professionals in drug development and related fields.

Chemical Structure and Identification

This compound, with the IUPAC name tribenzyl 2-hydroxypropane-1,2,3-tricarboxylate, is the tribenzyl ester of citric acid. It is characterized by a central quaternary carbon atom bonded to a hydroxyl group, a carboxymethyl group, and two other carbon atoms, each part of a benzyloxycarbonylmethyl group.

Below is a 2D representation of the this compound molecule.

An In-depth Technical Guide to the Physical Properties of Tribenzyl Citrate

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the core physical properties of Tribenzyl Citrate, specifically its melting and boiling points. Due to the limited availability of experimental data in publicly accessible databases for this compound, this document outlines the established methodologies for determining these properties and provides a framework for their experimental investigation. While specific values for this compound are not available, the procedural information herein is essential for any laboratory seeking to characterize this compound.

Introduction to this compound

This compound is the tribenzyl ester of citric acid. As a member of the citrate ester family, it is structurally related to other well-characterized plasticizers and formulation excipients used in the pharmaceutical and polymer industries. A precise understanding of its physical properties, such as melting and boiling points, is fundamental for its application in drug delivery systems, polymer science, and as a potential biocompatible solvent.

Chemical Identity:

-

IUPAC Name: Tribenzyl 2-hydroxypropane-1,2,3-tricarboxylate

-

Molecular Formula: C₂₇H₂₆O₇

-

Molecular Weight: 462.5 g/mol

Physical Properties: Melting and Boiling Points

A comprehensive search of scientific literature and chemical databases did not yield experimentally determined values for the melting and boiling points of this compound. The following sections, therefore, detail the standard experimental protocols for the determination of these critical parameters.

Data Summary

The following table is provided as a template for the recording of experimentally determined values.

| Physical Property | Value (°C) | Pressure (for Boiling Point) | Method |

| Melting Point | Data not available | N/A | Capillary Method |

| Boiling Point | Data not available | Specify pressure | Vacuum Distillation |

Experimental Protocols

The following are detailed methodologies for the determination of the melting and boiling points of a solid organic compound, which are applicable to this compound.

Determination of Melting Point: Capillary Method

The melting point of a solid is the temperature at which it transitions from a solid to a liquid state. For pure crystalline solids, this transition occurs over a narrow temperature range.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar digital device)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: Ensure the this compound sample is pure and completely dry. If the sample consists of large crystals, gently grind it into a fine powder using a mortar and pestle.

-

Capillary Tube Loading: Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Approximate Melting Point Determination: Heat the sample rapidly to get a rough estimate of the melting point.

-

Accurate Melting Point Determination: Allow the apparatus to cool. Using a new sample, heat rapidly to about 15-20°C below the approximate melting point. Then, decrease the heating rate to 1-2°C per minute.

-

Data Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point of the sample.

Determination of Boiling Point: Vacuum Distillation

For compounds with high boiling points, determination at atmospheric pressure can lead to decomposition. Vacuum distillation allows for the determination of the boiling point at a reduced pressure, which can then be extrapolated to atmospheric pressure if needed.

Apparatus:

-

Round-bottom flask

-

Claisen adapter

-

Condenser

-

Receiving flask

-

Thermometer and adapter

-

Vacuum source (e.g., vacuum pump or water aspirator)

-

Manometer

-

Heating mantle

-

Stir bar

Procedure:

-

Apparatus Assembly: Assemble the vacuum distillation apparatus, ensuring all ground glass joints are properly sealed and greased. Place a stir bar in the round-bottom flask containing the this compound sample.

-

System Evacuation: Connect the apparatus to the vacuum source and the manometer. Slowly evacuate the system to the desired pressure.

-

Heating and Distillation: Begin stirring and gently heat the sample. Observe the temperature as the liquid begins to boil and the vapor condenses.

-

Data Recording: Record the temperature at which the liquid is distilling at a steady rate. This temperature is the boiling point at the recorded pressure from the manometer. It is crucial that the thermometer bulb is positioned correctly, just below the side arm of the distillation head, to ensure an accurate reading of the vapor temperature.

Workflow Visualization

The following diagram illustrates the logical workflow for the characterization of the physical properties of a compound like this compound.

The Core Mechanism of Action of Tribenzyl Citrate in Biological Systems: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tribenzyl citrate, a tri-ester of citric acid and benzyl alcohol, is a compound with potential applications in various biological contexts. While direct studies on the specific mechanism of action of the intact this compound molecule are limited, substantial evidence points towards its role as a prodrug . This technical guide posits that the primary biological activity of this compound stems from its in vivo hydrolysis into its constituent components: citric acid and benzyl alcohol . Consequently, understanding its mechanism of action necessitates a thorough examination of the well-established biological roles of these metabolites. This document provides a comprehensive overview of the enzymatic hydrolysis of this compound, the subsequent metabolic pathways and cellular effects of citric acid, and the toxicological profile of benzyl alcohol. It also includes structured data tables, detailed experimental protocols, and visualizations to facilitate further research and development.

Proposed Mechanism of Action: A Prodrug Hypothesis

The central hypothesis for the biological action of this compound is its enzymatic hydrolysis by ubiquitous esterases present in plasma and tissues. This reaction cleaves the ester bonds, releasing citric acid and three molecules of benzyl alcohol. The lipophilic nature of the benzyl esters likely enhances the molecule's permeability across cellular membranes compared to the highly charged citrate anion, facilitating intracellular delivery of citrate.

Spectroscopic Analysis of Tribenzyl Citrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis of tribenzyl citrate, a tri-ester of citric acid and benzyl alcohol. Due to the limited availability of public domain experimental spectra for this compound, this guide presents predicted data based on the analysis of analogous compounds and established spectroscopic principles. The methodologies and data presented herein serve as a valuable resource for the characterization and analysis of this compound in research and development settings.

Chemical Structure and Properties

This compound (C27H26O7) is a large, relatively non-polar molecule with a molecular weight of approximately 462.5 g/mol . Its structure consists of a central citrate core with three carboxyl groups esterified with benzyl alcohol.

Molecular Formula: C27H26O7[1]

Exact Mass: 462.16785316 Da[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. Below are the predicted ¹H and ¹³C NMR spectral data for this compound, based on the analysis of similar citrate esters and benzyl-containing compounds.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Methylene Protons (-CH2-) of Citrate | 2.8 - 3.0 | Doublet of Doublets (AB system) | 4H |

| Methylene Protons (-CH2-) of Benzyl | 5.1 - 5.3 | Singlet | 6H |

| Aromatic Protons (C6H5) | 7.2 - 7.4 | Multiplet | 15H |

| Hydroxyl Proton (-OH) | 3.5 - 4.5 | Singlet (broad) | 1H |

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Methylene Carbons (-CH2-) of Citrate | 40 - 45 |

| Quaternary Carbon (-C(OH)-) of Citrate | 70 - 75 |

| Methylene Carbons (-CH2-) of Benzyl | 65 - 70 |

| Aromatic Carbons (C6H5) | 127 - 130 |

| Ispo-Carbon of Benzyl | 135 - 137 |

| Carbonyl Carbons (C=O) | 170 - 175 |

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

Predicted Mass Spectrometry Data

Table 3: Predicted m/z Values for Major Fragments of this compound

| m/z | Proposed Fragment |

| 463.1751 | [M+H]⁺ (protonated molecule) |

| 445.1645 | [M - H₂O + H]⁺ (loss of water) |

| 371.1384 | [M - C₇H₇O + H]⁺ (loss of a benzyloxy group) |

| 355.1071 | [M - C₇H₇O₂ + H]⁺ (loss of a benzyl carboxylate group) |

| 263.0808 | [M - 2(C₇H₇O₂) + H]⁺ (loss of two benzyl carboxylate groups) |

| 91.0542 | [C₇H₇]⁺ (benzyl cation) |

Experimental Protocols

The following are generalized experimental protocols for the NMR and mass spectrometry analysis of this compound. Instrument parameters may need to be optimized for specific equipment.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the range of 0-10 ppm.

-

Use a 90° pulse with a relaxation delay of 1-2 seconds.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the range of 0-200 ppm.

-

Use a proton-decoupled pulse sequence.

-

A longer relaxation delay (2-5 seconds) and a larger number of scans (1024 or more) are typically required due to the lower natural abundance of ¹³C.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Mass Spectrometry Protocol (LC-MS)

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography (LC) system.

-

Chromatography:

-

Column: A C18 reversed-phase column is suitable for this compound.

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid, can be used for elution.

-

Flow Rate: A typical flow rate is 0.2-0.5 mL/min.

-

-

Mass Spectrometry:

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode is recommended.

-

Mass Range: Scan a mass range that includes the expected molecular ion, for instance, m/z 100-1000.

-

Fragmentation: For tandem MS (MS/MS), select the precursor ion (e.g., m/z 463.1751) and apply collision-induced dissociation (CID) with varying collision energies to generate fragment ions.

-

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a compound like this compound.

Caption: Workflow for the Spectroscopic Analysis of this compound.

References

An In-Depth Technical Guide to Tribenzyl Citrate (CAS Number: 631-25-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tribenzyl citrate, identified by the CAS number 631-25-4, is a triester of citric acid and benzyl alcohol. Its molecular structure, featuring a central citrate core with three benzyl ester groups, imparts specific physicochemical properties that make it of interest in various scientific and industrial applications. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, synthesis, analytical methods, and potential applications, with a focus on its relevance to the pharmaceutical and material sciences.

Physicochemical Properties

The properties of this compound are summarized in the table below. It is important to note that while some experimental data is available, other values are computed based on its chemical structure.

| Property | Value | Source |

| IUPAC Name | tribenzyl 2-hydroxypropane-1,2,3-tricarboxylate | PubChem[1] |

| CAS Number | 631-25-4 | PubChem[1] |

| Molecular Formula | C₂₇H₂₆O₇ | PubChem[1] |

| Molecular Weight | 462.5 g/mol | PubChem[1] |

| Appearance | White solid | CN101696223A[2] |

| Melting Point | 50-51 °C | CN101696223A[2] |

| Boiling Point | Data not available | |

| Density | Data not available | |

| Solubility | Recrystallized from absolute ethanol | CN101696223A[2] |

| XLogP3-AA (Computed) | 3.4 | PubChem[1] |

| Hydrogen Bond Donor Count (Computed) | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count (Computed) | 7 | PubChem[1] |

Synthesis of this compound

A common method for the synthesis of this compound is the direct esterification of citric acid with benzyl alcohol. The following protocol is based on a method described in the patent literature.[2]

Experimental Protocol: Esterification of Citric Acid with Benzyl Alcohol

Materials:

-

Citric acid monohydrate (e.g., 28 g)

-

Benzyl alcohol (e.g., 70 g)

-

Absolute ethanol (for recrystallization)

Equipment:

-

Three-necked flask (100 ml)

-

Water separator

-

Reflux condenser

-

Stirrer

-

Oil bath

-

Reduced pressure distillation apparatus

-

Buchner funnel and flask for filtration

Procedure:

-

To a 100 ml three-necked flask equipped with a stirrer, reflux condenser, and water separator, add 28 g of citric acid monohydrate and 70 g of benzyl alcohol.

-

Heat the mixture in an oil bath to 180 °C with stirring.

-

Maintain the reaction at this temperature for 8 hours, collecting the water produced in the water separator.

-

After the reaction is complete, assemble a reduced pressure distillation apparatus and distill off the excess benzyl alcohol at an oil bath temperature of 185 °C.

-

While the resulting oily product is still hot, dissolve it in absolute ethanol.

-

Allow the solution to stand for several hours to allow for the crystallization of this compound.

-

Collect the crystals by suction filtration using a Buchner funnel.

-

Dry the purified this compound to obtain the final product. The reported yield for this method is approximately 93%.[2]

Synthesis Workflow

Caption: Synthesis workflow for this compound via esterification.

Analytical Data

The following spectral data has been reported for this compound:[2]

-

¹H NMR (CDCl₃): δ 2.86 (d, J=15, 2H), 2.94 (d, J=15, 2H), 5.07 (s, 4H), 5.10 (s, 2H), 7.25-7.35 (m, 15H).

-

ESI-MS m/z (%): 461 ([M-H]⁻, 100).

Applications in Drug Development and Material Science

While specific applications of this compound in drug formulations are not extensively documented in publicly available literature, other citrate esters, such as Tributyl Citrate and Triethyl Citrate, are well-known pharmaceutical excipients.[3][4] These related compounds are primarily used as plasticizers in film coatings for tablets and capsules, contributing to the flexibility and durability of the coating.[3][5] Given its structural similarity, it is plausible that this compound could also function as a plasticizer in pharmaceutical or medical device applications, although further research is required to confirm its efficacy and safety for these purposes.

Biological Activity and Toxicology

There is a significant lack of data on the biological activity and toxicological profile of this compound. No studies were identified that investigate its interaction with specific signaling pathways or its broader biological effects.

For risk assessment, a read-across approach using data from structurally similar compounds, such as Tributyl Citrate (TBC), may be considered, but this should be done with caution. For instance, TBC is generally regarded as a substance with low acute toxicity.[6] However, the toxicological properties of a substance are highly specific, and the presence of the benzyl group in this compound instead of a butyl group could significantly alter its metabolic fate and toxicological profile. Therefore, any consideration of this compound for applications involving human contact would necessitate a thorough and specific toxicological evaluation.

Conclusion

This compound is a well-defined chemical entity with potential for applications in material science and possibly as a pharmaceutical excipient. This guide has provided a summary of its known physicochemical properties, a detailed synthesis protocol, and available analytical data. However, there are significant data gaps, particularly concerning its experimental physical properties, specific applications in drug development, and its biological activity and toxicity. Further research is warranted to fully characterize this compound and explore its potential in various scientific and industrial fields. Researchers and drug development professionals are advised to undertake specific studies to address these knowledge gaps before considering its use in their applications.

References

- 1. This compound | C27H26O7 | CID 220016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN101696223A - Synthesis method of citric acid phosphoric acid ester - Google Patents [patents.google.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. drugs.com [drugs.com]

- 5. pharmaexcipients.com [pharmaexcipients.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-depth Technical Guide on the Reactivity of Tribenzyl Citrate's Hydroxyl Group

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the chemical reactivity of the tertiary hydroxyl group in tribenzyl citrate. This compound, a tri-ester of citric acid and benzyl alcohol, is a molecule of interest in various chemical and pharmaceutical contexts. Its sterically hindered tertiary hydroxyl group presents unique challenges and opportunities for chemical modification. This document details key reactions, including esterification, etherification, oxidation, and the application of protecting groups, supported by experimental data and protocols.

Introduction to the Reactivity of this compound's Hydroxyl Group

The central carbon of the citrate backbone in this compound holds a tertiary hydroxyl group. The steric hindrance imposed by the three surrounding benzyloxycarbonylmethyl groups significantly influences its reactivity, making it less reactive than primary or secondary alcohols. However, under appropriate conditions, this hydroxyl group can undergo a variety of chemical transformations, enabling the synthesis of novel derivatives with potential applications in drug delivery, polymer science, and as chemical intermediates.

Esterification of the Hydroxyl Group

The esterification of the sterically hindered tertiary hydroxyl group of this compound typically requires more forcing conditions than for less hindered alcohols. Direct esterification with carboxylic acids is often challenging. However, acylation using more reactive acylating agents like acid anhydrides or acid chlorides can be effective.

A common example is the synthesis of acetyl-tribenzyl citrate, analogous to the well-documented synthesis of acetyl-tributyl citrate. This reaction involves the acylation of the hydroxyl group with acetic anhydride, often in the presence of a catalyst.

Table 1: Representative Data for the Acylation of Citrate Esters' Hydroxyl Group

| Citrate Ester | Acylating Agent | Catalyst | Solvent | Reaction Conditions | Yield (%) | Reference |

| Tributyl Citrate | Acetic Anhydride | p-Toluenesulfonic acid (immobilized on activated carbon) | None | 120°C, 2h | >95 | [1] |

| Triethyl Citrate | Acetic Anhydride | H-type zeolite | None | 60-120°C, 2.8h | Not specified | [2] |

Experimental Protocol: Synthesis of Acetyl-Tribenzyl Citrate (Hypothetical Protocol based on Analogy)

Materials:

-

This compound

-

Acetic anhydride

-

Pyridine (or another suitable base/catalyst)

-

Dichloromethane (or another suitable solvent)

Procedure:

-

Dissolve this compound (1 equivalent) in dry dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Add pyridine (1.2 equivalents) to the solution and cool to 0°C in an ice bath.

-

Slowly add acetic anhydride (1.2 equivalents) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer, wash with saturated sodium bicarbonate solution, then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure acetyl-tribenzyl citrate.

Logical Workflow for Acylation:

Caption: Workflow for the acylation of this compound.

For particularly hindered substrates or when milder conditions are required, the Mitsunobu reaction offers an alternative for esterification. This reaction typically involves a carboxylic acid, triphenylphosphine (PPh₃), and a dialkyl azodicarboxylate such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[3][4][5][6] While generally effective for primary and secondary alcohols, its application to sterically hindered tertiary alcohols can be challenging and may require modified conditions, such as the use of more acidic nucleophiles or sonication to increase reaction rates.[4]

Etherification of the Hydroxyl Group

The formation of an ether linkage at the tertiary hydroxyl group of this compound can be achieved through methods like the Williamson ether synthesis. This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide.

Table 2: General Conditions for Williamson Ether Synthesis

| Alcohol Type | Base | Alkylating Agent | Solvent | General Conditions | Typical Yield | Reference |

| Tertiary Alcohol | Strong Base (e.g., NaH, KH) | Primary Alkyl Halide | Aprotic (e.g., THF, DMF) | 0°C to room temp. | Variable | [7][8][9][10][11] |

Experimental Protocol: O-Alkylation of this compound (Hypothetical Protocol)

Materials:

-

This compound

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous tetrahydrofuran (THF)

-

Alkyl halide (e.g., methyl iodide, benzyl bromide)

Procedure:

-

To a stirred suspension of NaH (1.5 equivalents) in anhydrous THF at 0°C under an inert atmosphere, add a solution of this compound (1 equivalent) in anhydrous THF dropwise.

-

Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour, or until hydrogen evolution ceases.

-

Cool the resulting alkoxide solution back to 0°C.

-

Add the alkyl halide (1.2 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material.

-

Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography.

Reaction Pathway for Etherification:

Caption: Two-step process of Williamson ether synthesis.

Oxidation of the Hydroxyl Group

The oxidation of tertiary alcohols is generally not facile under standard conditions as it requires the cleavage of a carbon-carbon bond.[12] Typical oxidizing agents like chromates or permanganates are often ineffective or lead to degradation of the molecule. However, specialized methods have been developed for the oxidation of sterically hindered alcohols. For instance, certain ruthenium-based catalysts have shown high efficiency in the oxidation of tertiary C(sp3)-H bonds, which can be a pathway to functionalize the carbon backbone adjacent to the hydroxyl group.[13]

Direct oxidation to a ketone is not possible without C-C bond cleavage. However, derivatization of the hydroxyl group followed by elimination can lead to unsaturated products.

Protection and Deprotection of the Hydroxyl Group

In multi-step syntheses, it is often necessary to protect the hydroxyl group of this compound to prevent it from reacting with reagents intended for other functional groups. Given its sterically hindered nature, bulky protecting groups are generally effective.

Table 3: Common Protecting Groups for Tertiary Alcohols

| Protecting Group | Reagents for Protection | Reagents for Deprotection | Stability | Reference |

| Trimethylsilyl (TMS) | TMSCl, Imidazole, DMF or HMDS, I₂ | Aqueous acid, Fluoride ion (TBAF) | Low | [14][15][16][17][18] |

| tert-Butyldimethylsilyl (TBDMS/TBS) | TBDMSCl, Imidazole, DMF | Aqueous acid, Fluoride ion (TBAF) | Moderate | [14][15][16][17][18] |

| Benzyl (Bn) | BnBr, NaH, THF | H₂, Pd/C | High (stable to acid/base) | [19][20] |

Experimental Protocol: Silylation of this compound's Hydroxyl Group

Materials:

-

This compound

-

tert-Butyldimethylsilyl chloride (TBDMSCl)

-

Imidazole

-

Anhydrous N,N-dimethylformamide (DMF)

Procedure:

-

Dissolve this compound (1 equivalent) and imidazole (2.5 equivalents) in anhydrous DMF under an inert atmosphere.

-

Add TBDMSCl (1.5 equivalents) portion-wise to the stirred solution at room temperature.

-

Stir the reaction mixture for 24-48 hours, monitoring by TLC.

-

Once the reaction is complete, pour the mixture into water and extract with diethyl ether or ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the resulting silyl ether by flash column chromatography.

Protection/Deprotection Workflow:

Caption: General workflow for using a protecting group.

Potential Signaling Pathways and Biological Relevance

Currently, there is limited direct evidence in the scientific literature detailing the involvement of this compound in specific signaling pathways. However, citric acid and its esters are central metabolites. Acetyl-CoA, which can be derived from citrate, is a key precursor in the biosynthesis of fatty acids and cholesterol and is also involved in histone acetylation, an important epigenetic modification. While speculative, derivatives of this compound, upon potential enzymatic cleavage of the benzyl esters in a biological system, could release modified citrate molecules that might interact with metabolic pathways. Further research is required to elucidate any specific signaling roles of this compound or its derivatives.

Conclusion

The tertiary hydroxyl group of this compound, while sterically hindered, is a versatile functional handle for the synthesis of a variety of derivatives. Through well-established and modified synthetic protocols for esterification, etherification, and protection, a range of novel compounds can be accessed. This guide provides a foundational understanding and practical starting points for researchers interested in exploring the chemistry of this intriguing molecule. Future investigations into the biological activities of these derivatives may reveal novel applications in drug development and other scientific fields.

References

- 1. Integrated process of synthesizing acetyl tributyl citrate by using activated carbon immobilized p-toluenesulfonic acid catalyst - Eureka | Patsnap [eureka.patsnap.com]

- 2. Triethyl acetyl citrate synthesis - chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. organic-synthesis.com [organic-synthesis.com]

- 8. francis-press.com [francis-press.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. [PDF] Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents | Semantic Scholar [semanticscholar.org]

- 11. francis-press.com [francis-press.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. escholarship.org [escholarship.org]

- 14. Silyl ether synthesis by silylation or cyanosilylation [organic-chemistry.org]

- 15. General Silylation Procedures - Gelest [technical.gelest.com]

- 16. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 17. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 18. Silylation of Alcohols Employed in Templating Protocols - Gelest [technical.gelest.com]

- 19. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Initial Biocompatibility Assessment of Tribenzyl Citrate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available research detailing the specific biocompatibility of tribenzyl citrate is limited. This guide provides a comprehensive framework for initiating such an investigation, drawing upon established biocompatibility testing standards and toxicological data of its constituent hydrolysis products, citric acid and benzyl alcohol.

Introduction

This compound (TBC), a tri-ester of citric acid and benzyl alcohol, is a compound with potential applications in various fields, including as a plasticizer or formulation excipient. For any application involving potential human contact, particularly in drug development and medical devices, a thorough biocompatibility assessment is paramount. This document outlines a structured approach for the initial in vitro and in vivo investigation of this compound's biocompatibility, adhering to standardized testing protocols.

Upon introduction to a biological system, this compound may undergo hydrolysis, breaking down into citric acid and benzyl alcohol. Therefore, an initial assessment must consider the known biological effects of these components.

-

Citric Acid: A natural metabolite in the Krebs cycle, citric acid is generally considered biocompatible and is a component of many biodegradable polymers used in tissue engineering and drug delivery.[1][2][3][4][5][6][7][8]

-

Benzyl Alcohol: Used as a preservative in injectable drugs and cosmetics, benzyl alcohol has low acute toxicity.[9] However, it can cause toxic effects at very high concentrations, including respiratory failure and hypotension.[9] It is particularly toxic to neonates and is associated with "gasping syndrome".[9][10]

This guide will detail the necessary experimental workflows, data presentation, and potential biological pathways to consider when evaluating this compound.

Proposed Biocompatibility Testing Workflow

A tiered approach to biocompatibility testing is recommended, starting with in vitro assays before proceeding to more complex in vivo models. This workflow ensures a systematic and ethical evaluation of the material.

Experimental Protocols & Data Presentation

This section details the methodologies for key initial assays and provides templates for data presentation.

The cytotoxicity assay is a foundational test to determine the general toxicity of a compound to cells in culture. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common colorimetric method.

Experimental Protocol: MTT Assay

-

Cell Culture: Plate a suitable cell line (e.g., L929 mouse fibroblasts or human fibroblasts) in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

-

Preparation of Extracts: Prepare extracts of this compound by dissolving it in a suitable solvent (e.g., DMSO) and then diluting it in complete cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 100, 1000 µg/mL). Ensure the final solvent concentration is non-toxic to the cells (<0.5%).

-

Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound extract. Include negative (medium only) and positive (e.g., 0.1% Triton X-100) controls.

-

Incubation: Incubate the plates for 24 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the negative control.

Data Presentation: Hypothetical Cytotoxicity Data

The quantitative results from the MTT assay should be summarized in a table for clear comparison.

| Concentration (µg/mL) | Mean Absorbance (570 nm) | Std. Deviation | Cell Viability (%) |

| 0 (Negative Control) | 1.250 | 0.085 | 100.0 |

| 0.1 | 1.235 | 0.091 | 98.8 |

| 1 | 1.210 | 0.077 | 96.8 |

| 10 | 1.150 | 0.082 | 92.0 |

| 100 | 0.980 | 0.110 | 78.4 |

| 1000 | 0.350 | 0.065 | 28.0 |

| Positive Control | 0.050 | 0.015 | 4.0 |

Table 1: Example results from an MTT assay on L929 cells after 24-hour exposure to this compound. According to ISO 10993-5, a reduction in cell viability below 70% is considered a cytotoxic effect.

Genotoxicity assays evaluate the potential of a compound to damage cellular DNA. A standard initial screen is the Bacterial Reverse Mutation Test, or Ames test.

Experimental Protocol: Ames Test

-

Strain Selection: Use multiple strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) that are sensitive to different types of mutagens.

-

Metabolic Activation: Conduct the test with and without a mammalian metabolic activation system (e.g., rat liver S9 fraction) to detect mutagens that require bioactivation.

-

Exposure: Combine the bacterial culture, the test compound (this compound at various concentrations), and either the S9 mix or a buffer.

-

Plating: Pour the mixture onto minimal glucose agar plates.

-

Incubation: Incubate the plates for 48-72 hours at 37°C.

-

Colony Counting: Count the number of revertant colonies on each plate.

-

Analysis: A positive result is indicated by a dose-dependent increase in the number of revertant colonies that is at least double the background (negative control) count.

Data Presentation: Hypothetical Genotoxicity Data

| Strain | Metabolic Activation (S9) | This compound (µ g/plate ) | Mean Revertants/Plate ± SD | Result |

| TA100 | Without | 0 (Control) | 125 ± 15 | - |

| TA100 | Without | 50 | 130 ± 12 | - |

| TA100 | Without | 500 | 145 ± 18 | - |

| TA100 | With | 0 (Control) | 135 ± 11 | - |

| TA100 | With | 50 | 140 ± 16 | - |

| TA100 | With | 500 | 152 ± 14 | - |

| TA98 | With | 0 (Control) | 35 ± 8 | - |

| TA98 | With | 500 | 41 ± 6 | - |

Table 2: Example results from an Ames test. In this hypothetical scenario, this compound did not induce a significant increase in revertant colonies, suggesting it is not mutagenic under these test conditions.

Potential Signaling Pathways and Mechanisms of Action

Based on the known biological activity of its hydrolysis product, citric acid, it is plausible that high concentrations of this compound could influence cellular metabolism and apoptotic pathways. Studies have shown that high extracellular citrate levels can induce apoptosis in certain cell lines.

The proposed mechanism involves the inhibition of key metabolic enzymes and the activation of caspase cascades.

Conclusion and Future Directions

This guide provides a foundational framework for the initial biocompatibility assessment of this compound. The proposed workflow, beginning with in vitro cytotoxicity and genotoxicity assays, offers a systematic approach to generating the preliminary data required for a comprehensive safety evaluation.

Given the absence of direct toxicological data, the biological effects of this compound's hydrolysis products—citric acid and benzyl alcohol—serve as the primary basis for initial risk assessment. While citric acid is largely biocompatible, the potential for benzyl alcohol-related toxicity, especially in sensitive populations, must be considered.

Future investigations should proceed based on the results of these initial tests. If this compound proves to be non-cytotoxic and non-genotoxic, subsequent studies should focus on in vivo assessments of systemic toxicity, irritation, and sensitization to fully characterize its biocompatibility profile for its intended application.

References

- 1. ijddr.in [ijddr.in]

- 2. itmedicalteam.pl [itmedicalteam.pl]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. A Biodegradable Thermoset Polymer Made by Esterification of Citric Acid and Glycerol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Citrate Chemistry and Biology for Biomaterials Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Engineering multifunctional bioactive citrate-based biomaterials for tissue engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Benzyl alcohol - Wikipedia [en.wikipedia.org]

- 10. ema.europa.eu [ema.europa.eu]

Preliminary Studies on the Degradation Pathways of Tribenzyl Citrate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary studies on the degradation pathways of tribenzyl citrate. While direct research on this compound degradation is limited, this document synthesizes available information on analogous citrate esters and general principles of ester hydrolysis, enzymatic degradation, and thermal decomposition to propose potential degradation routes and analytical methodologies.

Introduction to this compound

This compound is the tribenzyl ester of citric acid, a compound with potential applications in various fields, including as a plasticizer and in drug delivery systems, owing to its derivation from biocompatible citric acid and benzyl alcohol. Understanding its degradation pathways is crucial for assessing its stability, biocompatibility, and environmental fate. The degradation of this compound is expected to proceed primarily through the cleavage of its ester linkages, releasing citric acid and benzyl alcohol.

Hydrolytic Degradation

Hydrolysis is a primary degradation pathway for esters in aqueous environments. The stability of this compound is influenced by factors such as pH, temperature, and the presence of catalysts.

Proposed Hydrolytic Degradation Pathway:

The hydrolysis of this compound is anticipated to occur in a stepwise manner, yielding dibenzyl citrate, monobenzyl citrate, and finally citric acid and benzyl alcohol. Under certain conditions, particularly in aqueous food simulants, citrate esters can also undergo dehydration to form aconitates. For instance, acetyl tributyl citrate has been observed to hydrolyze to tributyl aconitate[1]. A similar reaction could be postulated for this compound.

Experimental Protocol for Hydrolytic Stability Testing (Adapted from ASTM D2619):

-

Preparation: A known amount of this compound is mixed with purified water in a specified ratio (e.g., 3:1) in a pressure-resistant glass bottle.

-

Incubation: The bottle is sealed and incubated at a controlled temperature (e.g., 93°C) for a defined period (e.g., 48 hours or longer for stable esters).

-

Analysis: At the end of the incubation, the mixture is cooled, and the phases are separated.

-

Quantification: The aqueous phase is titrated to determine the amount of acid formed. The organic phase can be analyzed by High-Performance Liquid Chromatography (HPLC) to quantify the remaining this compound and identify degradation products.

Enzymatic Degradation

In biological systems, the degradation of this compound is likely mediated by esterases and lipases, which are ubiquitous in nature and in vivo. These enzymes catalyze the hydrolysis of ester bonds.

Proposed Enzymatic Degradation Pathway:

Similar to hydrolytic degradation, enzymatic degradation is expected to proceed through a stepwise hydrolysis of the ester bonds, catalyzed by enzymes such as lipases and esterases[2]. The ultimate products would be citric acid and benzyl alcohol, which can then enter central metabolic pathways.

References

Tribenzyl Citrate: A Versatile Precursor for Chemical Synthesis

A Technical Guide for Researchers and Drug Development Professionals

Tribenzyl citrate, a tri-ester of citric acid, is emerging as a valuable and versatile precursor in modern organic synthesis. Beyond its traditional use as a plasticizer, its unique structural features, including three chemically distinct ester linkages and a tertiary hydroxyl group, offer a powerful platform for the synthesis of a diverse array of functionalized molecules. This guide provides an in-depth exploration of the synthetic utility of this compound, detailing key reactions, experimental protocols, and potential applications in pharmaceutical and materials science.

Synthetic Potential of this compound

The strategic use of this compound as a starting material hinges on the selective manipulation of its functional groups. The benzyl esters can be selectively cleaved under specific conditions, unmasking the corresponding carboxylic acids for further derivatization. This allows for the synthesis of unsymmetrical citric acid esters, amides, and other derivatives that are otherwise challenging to prepare. Furthermore, the tertiary hydroxyl group can be a site for further chemical modification.

The general synthetic strategy can be visualized as a workflow where this compound serves as a protected form of citric acid, allowing for sequential and controlled functionalization.

Caption: Synthetic utility workflow of this compound.

Key Synthetic Transformations

Synthesis of Dibenzyl Phosphate Citrate

One of the documented applications of this compound is in the synthesis of dibenzyl phosphate citrate. This reaction proceeds by the phosphorylation of the tertiary hydroxyl group.

Reaction Scheme:

This compound + PCl₅ → Dibenzyl Phosphate Citrate

| Reactant/Reagent | Molecular Weight ( g/mol ) | Molar Ratio |

| This compound | 462.49 | 1 |

| Phosphorus Pentachloride (PCl₅) | 208.24 | 1.1 |

| Benzene | 78.11 | Solvent |

| Water | 18.02 | 1.5 |

| Product | Yield (%) |

| Dibenzyl Phosphate Citrate | 83.12 |

Experimental Protocol:

-

In a 250 ml three-necked flask equipped with a thermometer and a stirrer, dissolve 40g of this compound in 35 ml of refined benzene.

-

Cool the solution to 4°C in an ice bath with continuous stirring.

-

Slowly add a solution of 18g of phosphorus pentachloride dissolved in 125 ml of benzene dropwise to the reaction mixture. Maintain the temperature at 5°C throughout the addition, which should take approximately 3.5 hours.

-

After the addition is complete, continue to stir the reaction mixture for an additional 0.5 hours.

-

Slowly add 4.9 ml of distilled water to the flask, ensuring the temperature does not rise above 5°C. The formation of a white precipitate of dibenzyl phosphate citrate will be observed.

-

Continue stirring for another 0.5 hours after the water addition is complete.

-

Collect the solid product by suction filtration and wash it twice with benzene.

-

Dry the product in a desiccator over potassium hydroxide (KOH) or sodium hydroxide (NaOH). The expected yield is approximately 32.54g (83.12%).

Selective Debenzylation for Unsymmetrical Ester Synthesis

The benzyl ester groups of this compound can be selectively cleaved via catalytic hydrogenolysis. By controlling the reaction conditions (catalyst, hydrogen pressure, and reaction time), it is possible to achieve partial debenzylation to yield monobenzyl or dibenzyl citrate derivatives. These intermediates, with their newly freed carboxylic acid groups, are primed for the synthesis of unsymmetrical esters or amides.

Logical Workflow for Unsymmetrical Ester Synthesis:

Caption: Selective debenzylation and subsequent esterification.

Plausible Experimental Protocol for Selective Debenzylation (Conceptual):

Note: This is a conceptual protocol based on general procedures for selective hydrogenolysis of benzyl esters. Optimization for this compound would be required.

-

Dissolve this compound (1 equivalent) in a suitable solvent such as ethyl acetate or ethanol in a hydrogenation vessel.

-

Add a catalytic amount of palladium on carbon (e.g., 5-10 mol% Pd/C).

-

Pressurize the vessel with hydrogen gas (e.g., 1-3 atm).

-

Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the formation of monobenzyl and dibenzyl citrate intermediates.

-

Once the desired level of debenzylation is achieved, carefully vent the hydrogen and filter the reaction mixture through a pad of celite to remove the catalyst.

-

The filtrate, containing a mixture of debenzylated products, can then be purified using column chromatography or crystallization to isolate the desired mono- or dibenzyl citrate.

Applications in Drug Development and Materials Science

The ability to synthesize a wide range of citric acid derivatives from this compound opens up numerous possibilities in drug development and materials science.

-

Drug Delivery: Citrate esters are known for their biocompatibility and are used in pharmaceutical formulations, for instance, as plasticizers in tablet coatings for controlled release. The synthesis of novel, functionalized citrate esters could lead to the development of advanced drug delivery systems, including drug-polymer conjugates and nanoparticles.

-

Biomaterials: Citric acid-based polymers are of great interest in the field of biomaterials due to their biodegradability and biocompatibility. The ability to create unsymmetrical and functionalized citrate monomers from this compound allows for the tuning of polymer properties for specific applications in tissue engineering and regenerative medicine.

-

Prodrug Design: The carboxylic acid groups of a drug molecule can be masked as benzyl esters to improve its lipophilicity and cell membrane permeability. While not directly using this compound as the drug core, the principles of its selective debenzylation can be applied in the design of prodrugs that release the active pharmaceutical ingredient under specific physiological conditions.

Conclusion

This compound is more than just a simple tri-ester; it is a versatile synthetic platform that offers access to a rich variety of citric acid derivatives. Through the selective manipulation of its ester and hydroxyl functionalities, researchers can synthesize complex molecules with tailored properties. The detailed experimental protocol for phosphorylation and the conceptual framework for selective debenzylation provided in this guide serve as a starting point for further exploration and innovation in the fields of chemical synthesis, drug development, and materials science. The continued investigation into the reactivity of this compound is poised to unlock new and exciting applications for this readily accessible precursor.

Methodological & Application

synthesis protocol for tribenzyl citrate methacrylate from tribenzyl citrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of tribenzyl citrate methacrylate from this compound. The procedure involves the esterification of the tertiary hydroxyl group of this compound with methacryloyl chloride in the presence of a tertiary amine base. This method is suitable for laboratory-scale synthesis and yields a product with high purity after purification by column chromatography. This monomer is of interest in the development of novel biocompatible polymers for drug delivery and other biomedical applications.

Introduction

This compound is a versatile molecule that, upon functionalization with a polymerizable group such as methacrylate, can be used as a monomer in the synthesis of biocompatible polymers. The introduction of the methacrylate group allows for polymerization via free radical methods, leading to the formation of polymers with potential applications in drug delivery systems, coatings for medical devices, and tissue engineering scaffolds. The synthesis of this compound methacrylate involves the selective esterification of the sterically hindered tertiary alcohol of this compound. This protocol details a reliable method to achieve this transformation using methacryloyl chloride and a non-nucleophilic base.

Reaction Scheme

Caption: Chemical reaction for the synthesis of this compound methacrylate.

Experimental Protocol

Materials:

-

This compound (MW: 462.5 g/mol )

-

Methacryloyl chloride (MW: 104.53 g/mol )

-

Triethylamine (TEA) (MW: 101.19 g/mol ), freshly distilled

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography (60 Å, 230-400 mesh)

-

Hexane, HPLC grade

-

Ethyl acetate, HPLC grade

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Glass column for chromatography

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C using an ice bath.

-

Addition of Base: Add freshly distilled triethylamine (1.5 eq) to the cooled solution with stirring.

-

Addition of Methacryloyl Chloride: Add methacryloyl chloride (1.2 eq), dissolved in a small amount of anhydrous DCM, dropwise to the reaction mixture over a period of 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

Quench the reaction by slowly adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent.

-

Characterization: The structure of the purified this compound methacrylate can be confirmed by ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.

Data Presentation

| Parameter | Value |

| Molar Ratio (TBC:MC:TEA) | 1 : 1.2 : 1.5 |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 24 hours |

| Solvent | Dichloromethane (DCM) |

| Purification Method | Silica Gel Column Chromatography |

| Eluent System | Hexane/Ethyl Acetate Gradient |

| Typical Yield | 60-75% |

| Purity (by ¹H NMR) | >95% |

Safety Precautions

-

Methacryloyl chloride is corrosive, flammable, and a lachrymator. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1][2]

-

Dichloromethane (DCM) is a volatile and potentially carcinogenic solvent. All handling should be performed in a fume hood.[3][4]

-

Triethylamine is a corrosive and flammable liquid with a strong odor. Handle with care in a fume hood.

-

Always wear appropriate PPE and follow standard laboratory safety procedures.

Experimental Workflow

Caption: Step-by-step workflow for the synthesis of this compound methacrylate.

References

Application Notes and Protocols for the Use of Tribenzyl Citrate as a Plasticizer in Polymer Research

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the use of tribenzyl citrate as a plasticizer in polymer research is limited in publicly available scientific literature. The following application notes and protocols are therefore based on the well-documented properties and performance of analogous citrate esters, such as tributyl citrate (TBC) and acetyl tributyl citrate (ATBC). These examples are intended to provide a strong starting point for researchers investigating this compound. It is recommended that users perform initial screening experiments to determine the specific compatibility and efficacy of this compound with their polymer systems.

Introduction to Citrate Esters as Polymer Plasticizers

Citrate esters are a class of non-phthalate plasticizers derived from citric acid, a naturally occurring and biocompatible molecule.[1][2] They are gaining significant attention in the polymer industry, particularly for applications in sensitive fields like food packaging, medical devices, and pharmaceuticals, due to their excellent safety profile.[1][2] Plasticizers are low molecular weight additives that, when incorporated into a polymer matrix, increase its flexibility, ductility, and processability by reducing the glass transition temperature (Tg).[3]

This compound, with its three benzyl groups, is expected to exhibit good compatibility with a range of polymers, particularly those with aromatic moieties or ester functionalities. Its potential applications could span from biodegradable polymers for packaging to specialized polymers for drug delivery systems.

Potential Polymer Compatibility

Based on the behavior of other citrate esters, this compound is anticipated to be compatible with a variety of polymers, including:

-

Poly(lactic acid) (PLA): The polar ester groups in both PLA and citrate plasticizers can lead to good solubility and miscibility.[2][3]

-

Poly(hydroxyalkanoates) (PHAs), such as Poly(hydroxybutyrate) (PHB): Similar to PLA, these biodegradable polyesters are expected to show good compatibility.[1]

-

Cellulose Derivatives: Citrate esters are known to be effective plasticizers for cellulosic resins.

-

Poly(vinyl chloride) (PVC): While there are concerns about plasticizer migration, citrate esters are used as a safer alternative to phthalates in PVC formulations.

Data Presentation: Properties of Polymers Plasticized with Analogous Citrate Esters

The following tables summarize the effects of tributyl citrate (TBC) on the thermal and mechanical properties of Poly(lactic acid) (PLLA) and Poly(hydroxybutyrate) (PHB). This data can serve as a benchmark for evaluating the performance of this compound.

Table 1: Thermal Properties of PLLA and PHB Plasticized with Tributyl Citrate (TBC) [1]

| Polymer | TBC Content (wt%) | Glass Transition Temp. (Tg) (°C) | Melting Temp. (Tm) (°C) | Crystallinity (%) |

| PLLA | 0 | 61 | 176 | 45 |

| 5 | 49 | 174 | 48 | |

| 10 | 42 | 172 | 50 | |

| 15 | 35 | 170 | 52 | |

| PHB | 0 | 5 | 175 | 60 |

| 5 | 1 | 173 | 62 | |

| 10 | -3 | 171 | 63 | |

| 15 | -9 | 169 | 65 |

Table 2: Mechanical Properties of PLLA and PHB Plasticized with Tributyl Citrate (TBC) [1]

| Polymer | TBC Content (wt%) | Young's Modulus (MPa) | Tensile Strength (MPa) | Elongation at Break (%) |

| PLLA | 0 | 2480 ± 270 | 57 ± 6 | 4.2 ± 0.6 |

| 5 | 2200 ± 250 | 52 ± 5 | 6.5 ± 0.8 | |

| 10 | 1850 ± 200 | 45 ± 4 | 15.3 ± 1.5 | |

| 15 | 1500 ± 180 | 38 ± 4 | 25.1 ± 2.0 | |

| PHB | 0 | 3500 ± 300 | 40 ± 5 | 3.5 ± 0.5 |

| 5 | 3100 ± 280 | 35 ± 4 | 5.8 ± 0.7 | |

| 10 | 2600 ± 250 | 30 ± 3 | 12.4 ± 1.2 | |

| 15 | 2100 ± 220 | 25 ± 3 | 20.6 ± 1.8 |

Experimental Protocols

The following are detailed protocols for incorporating and characterizing this compound as a plasticizer in a polymer matrix.

Protocol 1: Preparation of Plasticized Polymer Films by Solvent Casting

This method is suitable for laboratory-scale screening of plasticizer compatibility and for preparing thin films for analysis.

Materials and Equipment:

-

Polymer (e.g., PLA, PHB)

-

This compound

-

Volatile solvent (e.g., chloroform, dichloromethane, tetrahydrofuran)

-

Glass petri dish or other flat casting surface

-

Magnetic stirrer and hotplate

-

Desiccator or vacuum oven

Procedure:

-

Drying: Dry the polymer pellets or powder in a vacuum oven at a temperature below the polymer's Tg for at least 4 hours to remove any residual moisture.

-

Dissolution: Prepare a polymer solution by dissolving a known amount of the dried polymer in a suitable volatile solvent (e.g., a 5-10% w/v solution). Stir the solution using a magnetic stirrer until the polymer is completely dissolved. Gentle heating may be applied if necessary.

-

Plasticizer Addition: Add the desired amount of this compound (e.g., 5, 10, 15 wt% relative to the polymer weight) to the polymer solution. Continue stirring until the plasticizer is fully dissolved and the solution is homogeneous.

-

Casting: Pour the polymer-plasticizer solution into a clean, dry, and level glass petri dish. Ensure the solution spreads evenly to achieve a uniform film thickness.

-

Solvent Evaporation: Cover the petri dish with a perforated lid or place it in a fume hood to allow for slow evaporation of the solvent at room temperature. This slow evaporation helps to prevent the formation of bubbles and ensures a smooth film surface.

-

Drying: Once the majority of the solvent has evaporated and a solid film has formed, transfer the petri dish to a vacuum oven. Dry the film at a temperature below the polymer's Tg under vacuum for 24-48 hours to remove any residual solvent.

-

Film Removal: Carefully peel the dried film from the casting surface.

-

Storage: Store the prepared films in a desiccator to prevent moisture absorption.

Protocol 2: Preparation of Plasticized Polymer Blends by Melt Blending

This method is scalable and mimics industrial processing techniques.

Materials and Equipment:

-

Polymer (e.g., PLA, PHB) in pellet form

-

This compound

-

Twin-screw extruder or internal mixer (e.g., Brabender)

-

Compression molder or film extruder

-

Pelletizer

Procedure:

-

Drying: Dry the polymer pellets as described in Protocol 1.

-

Premixing: In a sealed bag, physically mix the dried polymer pellets with the desired amount of liquid this compound until the pellets are uniformly coated.

-

Melt Blending:

-

Set the temperature profile of the extruder or internal mixer according to the processing window of the polymer. For PLA, a temperature profile of 170-190°C is common.[2]

-

Feed the premixed polymer and plasticizer into the hopper of the extruder or the chamber of the internal mixer.

-

Melt blend the materials at a specific screw speed (e.g., 50-100 rpm) for a set residence time (e.g., 3-5 minutes) to ensure homogeneous mixing.

-

-

Extrusion and Pelletizing: Extrude the molten blend through a die to form a strand. Cool the strand in a water bath and then feed it into a pelletizer to produce plasticized polymer pellets.

-

Film/Specimen Preparation:

-

Compression Molding: Use a compression molder to press the plasticized pellets into films or standardized test specimens (e.g., for tensile testing). Predetermined temperature, pressure, and time should be used based on the polymer's properties.

-

Film Extrusion: The plasticized pellets can also be used in a film extruder to produce cast or blown films.

-

-

Drying and Storage: Dry the prepared specimens and store them in a desiccator.

Mandatory Visualizations

Caption: Experimental workflow for evaluating this compound as a plasticizer.

Caption: Logical relationship of plasticizer effects on polymer properties.

Characterization Techniques

To evaluate the effectiveness of this compound as a plasticizer, the following characterization techniques are recommended:

-

Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallinity of the plasticized polymer. A significant decrease in Tg is a primary indicator of plasticization.[1][2]

-

Thermogravimetric Analysis (TGA): To assess the thermal stability of the plasticized polymer and to determine the onset of degradation.

-

Tensile Testing: To measure the mechanical properties of the plasticized polymer, including Young's modulus, tensile strength, and elongation at break. Effective plasticization typically leads to a decrease in modulus and tensile strength, and an increase in elongation at break.[1]

-

Dynamic Mechanical Analysis (DMA): To study the viscoelastic properties of the material and to obtain a more precise measurement of the Tg from the peak of the tan delta curve.[2]

-

Scanning Electron Microscopy (SEM): To observe the fracture surface of the plasticized polymer to assess the miscibility of the plasticizer. A smooth fracture surface generally indicates good miscibility.

-

Fourier Transform Infrared Spectroscopy (FTIR): To identify any potential interactions (e.g., hydrogen bonding) between the polymer and the plasticizer.

Applications in Drug Development

Citrate-based plasticizers are particularly relevant for drug delivery applications due to their biocompatibility.[1] this compound could be explored as a plasticizer in the following areas:

-

Polymeric Drug Coatings: To plasticize film-forming polymers used for coating tablets and capsules, potentially modifying drug release profiles.

-

Transdermal Patches: To enhance the flexibility and drug permeability of the polymer matrix in transdermal drug delivery systems.

-

Biodegradable Implants and Scaffolds: To improve the mechanical properties and tailor the degradation rate of biodegradable polymers used for controlled drug release in tissue engineering.

When used in drug delivery systems, it is crucial to investigate the potential for plasticizer leaching, as this can affect the stability of the formulation and may have toxicological implications. Migration studies are therefore a critical component of the safety and performance evaluation.

References

Tribenzyl Citrate in Drug Delivery Systems: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tribenzyl citrate, a triester of citric acid and benzyl alcohol, is a compound with potential applications in drug delivery systems, primarily drawing parallels from the established roles of other citrate esters like tributyl citrate (TBC) and triethyl citrate (TEC) in pharmaceutical formulations. While direct and extensive research on this compound in advanced drug delivery is limited, its inherent properties as a plasticizer and a biocompatible oily excipient suggest its utility in various controlled-release and targeted delivery strategies.

This document provides a detailed overview of the potential applications of this compound, supported by inferred properties and established methodologies for similar compounds. It includes hypothetical experimental protocols and data presented in a structured format to guide researchers in exploring its utility.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented below. These properties are crucial for understanding its potential behavior in drug delivery formulations.

| Property | Value | Reference |

| Molecular Formula | C₂₇H₂₆O₇ | [1] |

| Molecular Weight | 462.5 g/mol | [1] |

| Appearance | Inferred to be a viscous liquid or semi-solid | |

| Solubility | Practically insoluble in water; Soluble in organic solvents like acetone and ethanol. | [2] |

| XLogP3-AA | 3.4 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 7 | [1] |

Potential Applications in Drug Delivery

Based on its chemical structure and the known functions of similar citrate esters, this compound is proposed to be a valuable component in the following drug delivery applications:

-

Plasticizer for Polymeric Coatings: this compound can be used as a non-toxic plasticizer for polymers in pharmaceutical coatings.[2] This is a common application for citrate esters, enhancing the flexibility and durability of coatings for tablets, capsules, and beads for taste masking, immediate release, and sustained-release formulations.

-

Oily Phase in Self-Emulsifying Drug Delivery Systems (SEDDS): Its lipophilic nature (indicated by the XLogP3-AA value) makes it a suitable candidate as an oily phase in the formulation of SEDDS for improving the oral bioavailability of poorly water-soluble drugs.

-

Matrix Former for Sustained-Release Implants: When blended with biodegradable polymers, this compound could act as a hydrophobic matrix-forming agent to control the release of drugs from implantable devices.

-

Solvent and Co-solvent in Liquid Formulations: Its solvent properties can be exploited for dissolving or dispersing drugs in liquid oral or topical formulations.

-

Core Material in Nanoparticle and Microparticle Formulation: this compound can serve as an oily core in the fabrication of polymeric nanoparticles and microcapsules for targeted and controlled drug delivery.

Experimental Protocols

The following are detailed, hypothetical protocols for key experiments to evaluate the application of this compound in drug delivery systems. These are based on established techniques for similar oily excipients.

Protocol 1: Formulation of this compound-Based Nanoparticles by Emulsion-Solvent Evaporation

This protocol describes the preparation of drug-loaded nanoparticles using this compound as the oily core material and a biodegradable polymer as the shell.

Materials:

-

This compound

-

Drug (e.g., a hydrophobic anticancer agent)

-

Poly(lactic-co-glycolic acid) (PLGA)

-

Poly(vinyl alcohol) (PVA)

-

Dichloromethane (DCM)

-

Deionized water

Procedure:

-

Organic Phase Preparation:

-

Dissolve 50 mg of PLGA and 10 mg of the drug in 2 mL of DCM.

-

Add 100 µL of this compound to this solution and mix thoroughly by vortexing.

-

-

Aqueous Phase Preparation:

-

Prepare a 2% (w/v) PVA solution in deionized water.

-

-

Emulsification: